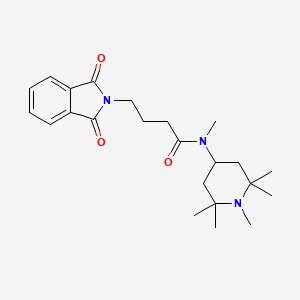![molecular formula C15H14F2N2S B11088418 1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B11088418.png)
1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a thiourea group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea typically involves the reaction of 4-fluoroaniline with 2-(2-fluorophenyl)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s lipophilicity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea can be compared with other thiourea derivatives and fluorinated compounds:
1-(4-Fluorophenyl)-2-phenylethanone: Similar in structure but lacks the thiourea group, leading to different chemical and biological properties.
2-(4-Fluorophenyl)ethylamine: Contains a primary amine group instead of thiourea, resulting in different reactivity and applications.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Another fluorinated compound with distinct functional groups and uses.
The uniqueness of this compound lies in its combination of fluorinated phenyl rings and the thiourea group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H14F2N2S |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H14F2N2S/c16-12-5-7-13(8-6-12)19-15(20)18-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H2,18,19,20) |
InChI Key |
SMFQXCWSVBUGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11088343.png)
![4-(4-ethoxyphenyl)-N-(3-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088350.png)
amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11088358.png)
![4-(2-Bromo-4-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11088366.png)
![(5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11088373.png)
![Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11088375.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11088381.png)
amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11088386.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B11088390.png)
![4-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088404.png)
![1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11088411.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide](/img/structure/B11088416.png)
![3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11088421.png)
